molecular formula C19H21NO3S3 B14913635 3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate

3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate

Cat. No.: B14913635
M. Wt: 407.6 g/mol
InChI Key: BPPUDEPKNJZROQ-SQFISAMPSA-N
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Description

3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfonate is a complex organic compound with a unique structure that includes a naphtho[1,2-d][1,3]thiazole core. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic and heterocyclic elements, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphtho[1,2-d][1,3]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a naphthalene derivative under acidic conditions.

    Introduction of the butenyl group: The naphtho[1,2-d][1,3]thiazole intermediate is then reacted with a butenyl halide in the presence of a base to introduce the butenyl group.

    Methylthio substitution: The resulting product undergoes a substitution reaction with a methylthio reagent, such as methylthiolate, to introduce the methylthio group.

    Sulfonation: Finally, the compound is sulfonated using a sulfonating agent, such as chlorosulfonic acid, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfonate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to modify the butenyl group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile, often with heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced butenyl derivatives.

    Substitution: Substituted sulfonate derivatives.

Scientific Research Applications

3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfonate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.

    Materials Science: The compound’s aromatic and heterocyclic nature makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfonate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic and heterocyclic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate
  • **3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfonamide

Uniqueness

Compared to similar compounds, 3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfonate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its sulfonate group, in particular, enhances its solubility and reactivity in aqueous environments, making it more versatile for various applications.

Properties

Molecular Formula

C19H21NO3S3

Molecular Weight

407.6 g/mol

IUPAC Name

3-[2-[(Z)-2-methylsulfanylbut-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C19H21NO3S3/c1-3-15(24-2)13-18-20(11-6-12-26(21,22)23)19-16-8-5-4-7-14(16)9-10-17(19)25-18/h4-5,7-10,13H,3,6,11-12H2,1-2H3/b15-13-

InChI Key

BPPUDEPKNJZROQ-SQFISAMPSA-N

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/SC

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])SC

Origin of Product

United States

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